molecular formula C11H18N4 B1528425 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine CAS No. 1342539-22-3

2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine

Cat. No.: B1528425
CAS No.: 1342539-22-3
M. Wt: 206.29 g/mol
InChI Key: KWMQTCLPBNIGKP-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a piperazine moiety and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine typically involves the reaction of 4-chloro-2-(propan-2-yl)pyrimidine with piperazine. The reaction is generally carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound for commercial applications.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The pyrimidine ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.

    Cyclization Reactions: The presence of both piperazine and pyrimidine rings makes the compound a suitable candidate for cyclization reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products: The major products formed from these reactions include various substituted pyrimidines and piperazines, which can be further explored for their biological and chemical properties.

Scientific Research Applications

2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.

    Industrial Chemistry: It is employed in the development of agrochemicals and specialty chemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can form hydrogen bonds and electrostatic interactions with the active sites of proteins, while the pyrimidine ring can participate in π-π stacking interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    2-(Piperazin-1-yl)pyrimidine: Lacks the isopropyl group, resulting in different steric and electronic properties.

    4-(Propan-2-yl)pyrimidine:

    2-(Piperazin-1-yl)-4-methylpyrimidine: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in hydrophobicity and molecular interactions.

Uniqueness: 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine stands out due to the combination of the piperazine and isopropyl groups, which confer unique steric and electronic characteristics. These features enhance its suitability for specific applications in medicinal chemistry and industrial processes, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-piperazin-1-yl-4-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-9(2)10-3-4-13-11(14-10)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMQTCLPBNIGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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